molecular formula C15H15ClN2O3 B3053205 1-(3-Chlorophthalimido)cyclohexanecarboxamide CAS No. 51971-67-6

1-(3-Chlorophthalimido)cyclohexanecarboxamide

Cat. No.: B3053205
CAS No.: 51971-67-6
M. Wt: 306.74 g/mol
InChI Key: PSAVXKLISNEJJE-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-(3-Chlorophthalimido)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The biological activity of AC 94377 in certain plants is strictly dependent on the site of application . Root application of AC 94377 at concentrations greater than or equal to 1 micromolar to seedlings of dwarf corn, dwarf rice, and sunflower seedlings resulted in readily measurable gibberellin-like biological activity .

Preparation Methods

The synthesis of 1-(3-Chlorophthalimido)cyclohexanecarboxamide involves several steps. One common method includes the reaction of 3-chlorophthalic anhydride with cyclohexylamine to form 3-chlorophthalimide. This intermediate is then reacted with cyclohexanecarboxylic acid chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chlorophthalimido)cyclohexanecarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, which have been studied for their biological activity .

Comparison with Similar Compounds

1-(3-Chlorophthalimido)cyclohexanecarboxamide is unique in its ability to mimic gibberellins despite its structural differences. Similar compounds include:

These compounds share a similar phthalimide structure but differ in the placement of substituents, which can affect their biological activity and applications.

Conclusion

This compound is a versatile compound with significant applications in agricultural research and plant biology. Its ability to mimic gibberellins and promote plant growth makes it a valuable tool for studying plant hormone signaling and developing new agricultural technologies.

Properties

IUPAC Name

1-(4-chloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-10-6-4-5-9-11(10)13(20)18(12(9)19)15(14(17)21)7-2-1-3-8-15/h4-6H,1-3,7-8H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAVXKLISNEJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034495
Record name 1-(3-chlorophthalimido)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51971-67-6
Record name 1-(3-Chlorophthalimido)cyclohexanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051971676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-chlorophthalimido)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHTHALIMIDO)CYCLOHEXANECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLA3XYB7RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution containing 300 mgs. 3-chloro-N-(1-cyanocyclohexyl)-phthalimide in 3 ml. methylene chloride is added, with good stirring, 0.38 ml. concentrated sulfuric acid. After 0.5 hour, ice is added and the aqueous phase extracted with chloroform. The organic phase is washed with water, dried and evaporated to give the 1-(3-chlorophthalimido)cyclohexanecarboxamide which can be purified by recrystallization from aqueous ethanol, m.p. 193°-194° C.
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3-chloro-N-(1-cyanocyclohexyl)-phthalimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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